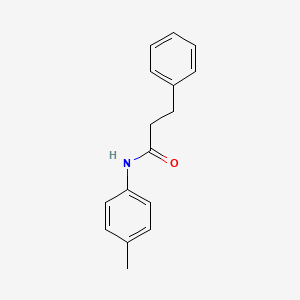

N-(4-methylphenyl)-3-phenylpropanamide

Description

Contextualization within Amide Functional Group Chemistry

Amides are generally stable and less reactive than their ester or acid halide counterparts. N-(4-methylphenyl)-3-phenylpropanamide, as a secondary amide, possesses one hydrogen atom on the nitrogen, allowing it to act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. These hydrogen bonding capabilities play a crucial role in the molecule's physical properties and its interactions in biological and material systems. The synthesis of such amides is commonly achieved through the condensation reaction of a carboxylic acid (3-phenylpropanoic acid) and an amine (p-toluidine), often facilitated by coupling agents to enhance reaction efficiency.

Overview of the Propanamide Scaffold in Medicinal Chemistry and Materials Science

The propanamide scaffold is a recurring motif in a multitude of biologically active compounds. Its presence in various pharmaceuticals highlights its utility as a versatile backbone for designing molecules with specific therapeutic functions. Derivatives of the propanamide structure have been explored for a range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The flexibility of the three-carbon chain allows for conformational adjustments that can be critical for binding to biological targets like enzymes and receptors.

In the realm of materials science, while the specific "propanamide" unit is less commonly highlighted than the general "amide" linkage, it forms an integral part of various polymers. Polyamides, such as nylons, are renowned for their exceptional mechanical strength, thermal stability, and chemical resistance. These properties stem from the strong intermolecular hydrogen bonds between the amide groups in the polymer chains. Polyamides and poly(ester amide)s are increasingly investigated for biomedical applications, including as materials for sutures, catheters, and scaffolds in tissue engineering. boydbiomedical.comresearchgate.netresearchgate.net Their biocompatibility and tunable biodegradability make them attractive candidates for creating supportive structures for cell growth and tissue regeneration. researchgate.netresearchgate.net

Research Significance and Potential Applications of the N-(4-methylphenyl)-3-phenylpropanamide Structural Class

The N-aryl propanamide structural class, to which N-(4-methylphenyl)-3-phenylpropanamide belongs, is a focal point of significant research interest. The combination of an aromatic ring on the nitrogen atom with the propanamide structure creates a scaffold that has been investigated for a variety of biological activities.

Detailed research findings on this specific structural class include:

Antimicrobial and Antiparasitic Activity: Studies on N-aryl propanamides have revealed their potential as leishmanicidal agents, targeting the parasites responsible for leishmaniasis. The structural features of these compounds allow for interactions with biological targets within the parasites.

Anticancer Properties: Various derivatives of N-alkyl and N-aryl propanamides have been synthesized and evaluated for their antiproliferative effects. For instance, novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have shown notable activity against several cancer cell lines.

Antibacterial Agents: Modifications of the N-aryl propanamide structure, such as in N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, have been investigated for their antibacterial properties against clinically relevant bacterial strains.

The versatility of the N-(4-methylphenyl)-3-phenylpropanamide structure allows for systematic modifications of both the N-aryl and the 3-phenyl rings. This enables researchers to conduct structure-activity relationship (SAR) studies to optimize the compound for specific biological targets. The insights gained from such studies are crucial for the development of new therapeutic agents and advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-methylphenyl)-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-13-7-10-15(11-8-13)17-16(18)12-9-14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPROHGLZFUZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354686 | |

| Record name | N-(4-methylphenyl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71231-25-9 | |

| Record name | N-(4-methylphenyl)-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes for N-(4-methylphenyl)-3-phenylpropanamide

The formation of the amide bond is the central transformation in the synthesis of N-(4-methylphenyl)-3-phenylpropanamide. This is typically achieved through well-established acylation and amidation reactions.

The most common and direct method for synthesizing N-(4-methylphenyl)-3-phenylpropanamide involves the reaction between a 3-phenylpropanoic acid derivative and 4-methylaniline (p-toluidine). This transformation falls under the general class of N-acylation reactions, which are fundamental in organic chemistry for the formation of amide bonds. bath.ac.uk

The primary pathway involves the activation of the carboxylic acid group of 3-phenylpropanoic acid to make it more susceptible to nucleophilic attack by the amino group of 4-methylaniline. A standard method is the conversion of the carboxylic acid into a more reactive acyl chloride. For instance, a general procedure involves heating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) to form the corresponding acyl chloride. prepchem.com This highly reactive intermediate is then treated with 4-methylaniline, often in the presence of a base to neutralize the HCl byproduct, to yield the final amide product.

Alternatively, various coupling reagents can be employed to facilitate the amidation directly from the carboxylic acid without isolating the acyl chloride. Reagents such as carbodiimides or phosphonium (B103445) salts are commonly used to activate the carboxylic acid in situ, promoting the formation of the amide bond under milder conditions. nih.gov

Optimizing reaction conditions is critical for maximizing the yield and purity of N-(4-methylphenyl)-3-phenylpropanamide. Several factors, including the choice of solvent, temperature, reaction time, and the presence of catalysts or bases, are systematically varied to achieve the best outcome. researchgate.net

For amidation reactions involving acyl chlorides, the temperature is often controlled, starting at low temperatures (e.g., in an ice bath) during the addition of the amine to manage the exothermic nature of the reaction, followed by stirring at room temperature to ensure completion. prepchem.com The choice of solvent is also crucial; non-protic solvents are typically used.

In catalyst-driven optimizations, the goal is to find a catalyst that provides high activity and selectivity. researchgate.net For example, in related amide syntheses, parameters such as the amount of catalyst and the reaction temperature are adjusted. The results often show that a specific catalyst loading at an optimal temperature can significantly improve the product yield. researchgate.netresearchgate.net The removal of byproducts, such as distilling off methanol (B129727) during an amidation reaction, can also be employed to drive the reaction equilibrium towards the product, thereby increasing the yield. google.com

| Parameter | Condition | Outcome | Reference |

| Reagents | 3-phenylpropanoic acid, thionyl chloride, 4-methylaniline | Forms acyl chloride intermediate for amidation | prepchem.com |

| Temperature | 0°C to room temperature | Controls reaction rate and minimizes side reactions | prepchem.com |

| Solvent | Benzene (B151609), Toluene, DCM | Provides a medium for the reaction | prepchem.comnih.gov |

| Base | Pyridine, Triethylamine | Neutralizes acidic byproducts | organic-chemistry.orgnih.gov |

| Catalyst | None required for acyl chloride route; coupling agents for direct route | Facilitates amide bond formation | nih.gov |

Strategies for Derivatization of N-(4-methylphenyl)-3-phenylpropanamide and Related Analogs

Derivatization is a key strategy to create analogs of N-(4-methylphenyl)-3-phenylpropanamide, allowing for the systematic study of structure-activity relationships. Modifications can be made at several positions, including the aromatic rings, the amide nitrogen, and the propanamide backbone.

Introducing different functional groups onto the two aromatic rings of the core structure is a common derivatization strategy. The electronic properties of the molecule can be fine-tuned by adding either electron-donating or electron-withdrawing substituents. libretexts.orglibretexts.orglumenlearning.com

Examples of substituted analogs include:

N-(3-methylphenyl)benzamide : Introduces a methyl group at the meta-position of the N-phenyl ring. nih.gov

N-(2-chlorophenyl)benzamide : Features a chloro substituent at the ortho-position. researchgate.netnih.gov

N-(3,4-dichlorophenyl)benzamide : Contains two chloro substituents on the N-phenyl ring. researchgate.netnih.gov

| Compound Analog | Substituent | Position | Reference |

| N-(3-methylphenyl)benzamide | Methyl (-CH₃) | meta on N-phenyl ring | nih.gov |

| 3-Methyl-N-(4-methylphenyl)benzamide | Methyl (-CH₃) | meta on benzoyl ring | nih.gov |

| N-(2-chlorophenyl)benzamide | Chloro (-Cl) | ortho on N-phenyl ring | researchgate.netnih.gov |

| N-(3,4-dichlorophenyl)benzamide | Dichloro (-Cl) | meta, para on N-phenyl ring | researchgate.netnih.gov |

| N-(4-methoxyphenethyl)cinnamamide | Methoxy (B1213986) (-OCH₃) | para on phenethyl ring | science.gov |

Modifications to the amide nitrogen and the propanamide backbone provide another avenue for creating structural diversity. The amide nitrogen itself can be a site for chemical interactions that influence the molecule's conformation. For instance, interactions between the amide N–H of one residue and the nitrogen lone pair of a preceding residue can lead to significant pyramidalization of the nitrogen atom, affecting the planarity of the amide bond. chemrxiv.org While direct N-alkylation of the parent compound is a possible modification, it can be challenging and may require specific synthetic conditions.

The propanamide backbone can be modified by introducing substituents at the α or β positions relative to the carbonyl group. Such modifications would create chiral centers and add steric bulk, potentially influencing the molecule's biological and chemical properties. General derivatization procedures for functional groups like carboxylic acids often involve creating esters or other activated forms, which can then be used in subsequent reactions to build more complex backbones. nih.govpsu.edunih.gov

For example, a versatile one-pot method for synthesizing substituted O-aryl carbamates involves the in-situ formation of N-substituted carbamoyl (B1232498) chlorides, which then react with phenols. This strategy avoids the need to handle sensitive intermediates. organic-chemistry.org Similarly, one-pot, multi-component reactions are powerful tools for creating complex molecules. A five-component reaction has been used to synthesize pyrazolo[4,3:5,6]pyrido[2,3-d]pyrimidine-5,7(6H)-diones, demonstrating the potential for rapidly building complex heterocyclic analogues from simple starting materials. researchgate.net Asymmetric one-pot syntheses have also been developed to produce chiral dihydropyrrole derivatives using organocatalysts, highlighting the ability to control stereochemistry in complex, single-pot transformations. rsc.orgresearchgate.net

Chemical Reactivity Profiles of N-(4-methylphenyl)-3-phenylpropanamide and Derivatives

The chemical reactivity of N-(4-methylphenyl)-3-phenylpropanamide is dictated by its constituent functional groups: two aromatic rings (a phenyl group and a 4-methylphenyl group) and a secondary amide linkage.

Oxidation Reactions of Aromatic Moieties

The aromatic rings of N-(4-methylphenyl)-3-phenylpropanamide are generally resistant to oxidation under mild conditions. The benzene ring itself is notably stable towards strong oxidizing agents like potassium permanganate (B83412) (KMnO4) that would typically cleave carbon-carbon double bonds in alkenes. libretexts.orgopenstax.org

However, the benzylic C-H bonds of the alkyl substituent on an aromatic ring are more susceptible to oxidation. libretexts.org In the case of the 4-methylphenyl group, the methyl side chain can be oxidized to a carboxylic acid group under harsh conditions, such as with hot, acidic potassium permanganate, which would yield N-(4-carboxyphenyl)-3-phenylpropanamide. openstax.org The ethyl bridge of the 3-phenylpropanoyl moiety is less prone to oxidation than the methyl group. It is important to note that if the benzylic position is fully substituted (e.g., a tert-butyl group), this oxidative degradation does not occur. openstax.org

The N-oxidation of arylamines is a known metabolic pathway for carcinogenic compounds, leading to N-hydroxy arylamines. nih.gov While N-(4-methylphenyl)-3-phenylpropanamide is an amide and not a primary arylamine, the potential for enzymatic oxidation on the nitrogen or the aromatic rings exists in biological systems.

Reduction Reactions of Amide Groups

The amide group in N-(4-methylphenyl)-3-phenylpropanamide can be reduced to an amine. This transformation requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH4). libretexts.orgmasterorganicchemistry.com The reaction effectively converts the carbonyl group of the amide into a methylene (B1212753) group (C=O → CH2). libretexts.org This reaction is specific to amides among carboxylic acid derivatives. libretexts.org

The reduction process involves the nucleophilic addition of a hydride ion to the amide carbonyl, followed by the elimination of the oxygen atom as an aluminate salt to form an intermediate iminium ion. This iminium ion is then further reduced by another equivalent of hydride to yield the final amine product. masterorganicchemistry.com The application of this reaction to N-(4-methylphenyl)-3-phenylpropanamide would result in the formation of N-(4-methylphenyl)-3-phenylpropan-1-amine. This method is effective for both acyclic and cyclic amides (lactams) and serves as a valuable route for synthesizing amines. libretexts.orgyoutube.com More recently, nickel-catalyzed reductions of amides have also been developed. nih.gov

| Reaction | Reagent | Product |

| Amide Reduction | Lithium Aluminum Hydride (LiAlH4) | N-(4-methylphenyl)-3-phenylpropan-1-amine |

Nucleophilic Aromatic Substitution Reactions on Substituted Rings

Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.comkhanacademy.org A key requirement for a facile SNA reaction is the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. masterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. nih.govresearchgate.net

The aromatic rings in N-(4-methylphenyl)-3-phenylpropanamide, the phenyl and the 4-methylphenyl groups, are electron-rich or neutral and lack the necessary activation by strong electron-withdrawing groups. The methyl group on the p-tolyl moiety is an electron-donating group, which further deactivates the ring towards nucleophilic attack. Therefore, N-(4-methylphenyl)-3-phenylpropanamide is not expected to undergo nucleophilic aromatic substitution under standard conditions. For such a reaction to occur, the aromatic rings would need to be further functionalized with potent electron-withdrawing substituents.

Derivatization for Analytical and Mechanistic Studies

For analytical purposes, particularly for gas chromatography (GC) which requires volatile and thermally stable compounds, derivatization of N-(4-methylphenyl)-3-phenylpropanamide may be necessary. research-solution.com The presence of the N-H bond in the amide group provides a site for derivatization.

The three primary methods for derivatization in GC are silylation, acylation, and alkylation. libretexts.org

Silylation: This is a common technique where an active hydrogen is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing amides. gcms.cz The resulting TMS derivative is more volatile, less polar, and more amenable to GC analysis. phenomenex.com

Acylation: This involves the introduction of an acyl group. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can be used to acylate the amide nitrogen. gcms.cz The resulting fluorinated derivatives are often more volatile and exhibit enhanced detectability with an electron capture detector (ECD). jfda-online.com

Alkylation: This method replaces the active hydrogen with an alkyl group. libretexts.org

A specific derivatization method for propanamide has been reported using 9-xanthydrol in the presence of an acid catalyst. The resulting derivative is suitable for sensitive analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov This method could potentially be adapted for N-(4-methylphenyl)-3-phenylpropanamide.

The choice of derivatizing reagent depends on the analytical technique being employed and the desired properties of the resulting derivative. jfda-online.com

| Derivatization Method | Typical Reagent | Purpose |

| Silylation | BSTFA | Increase volatility and thermal stability for GC analysis. phenomenex.comgcms.cz |

| Acylation | TFAA, PFPA | Increase volatility and enhance ECD response. gcms.czjfda-online.com |

| Xanthydrol Derivatization | 9-xanthydrol | Sensitive determination by GC-MS. researchgate.netnih.gov |

Spectroscopic and Structural Elucidation of N 4 Methylphenyl 3 Phenylpropanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

For N-(4-methylphenyl)-3-phenylpropanamide, the ¹H NMR spectrum reveals distinct signals corresponding to each unique proton environment. The aliphatic chain connecting the phenyl ring and the amide group typically presents as two triplets. The protons of the methylene (B1212753) group adjacent to the phenyl ring (Cα-H₂) appear at a specific chemical shift, coupled to the neighboring methylene protons. Similarly, the protons of the methylene group adjacent to the carbonyl group (Cβ-H₂) also appear as a triplet. The aromatic protons of the unsubstituted phenyl ring usually appear as a multiplet in the downfield region. The 4-methylphenyl (p-tolyl) group shows a characteristic AA'BB' pattern, appearing as two doublets. The methyl group protons on the tolyl ring present as a sharp singlet, and the amide proton (N-H) appears as a broad singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The carbonyl carbon of the amide group is typically observed significantly downfield. The spectrum also resolves the individual carbons of the two aromatic rings and the aliphatic chain, as well as the methyl group carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N-(4-methylphenyl)-3-phenylpropanamide Predicted values are based on spectral data from analogous compounds.

| Atom Type | Assignment | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H NMR | -CH₃ (tolyl) | ~2.3 | Singlet |

| -CH₂-C=O | ~2.6 | Triplet | |

| Ph-CH₂- | ~3.0 | Triplet | |

| Aromatic H (tolyl) | ~7.1 and ~7.4 | Two Doublets | |

| Aromatic H (phenyl) | ~7.2-7.3 | Multiplet | |

| N-H | ~7.5-8.0 | Broad Singlet | |

| Solvent: CDCl₃ | |||

| ¹³C NMR | -CH₃ (tolyl) | ~21.0 | N/A |

| Ph-CH₂- | ~31.7 | N/A | |

| -CH₂-C=O | ~38.5 | N/A | |

| Aromatic C (phenyl & tolyl) | ~120-141 | N/A | |

| C=O (amide) | ~171.0 | N/A | |

| Solvent: CDCl₃ |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netdergipark.org.tr For N-(4-methylphenyl)-3-phenylpropanamide, the IR spectrum is dominated by characteristic amide absorptions.

The N-H stretching vibration of the secondary amide appears as a sharp peak in the region of 3300-3500 cm⁻¹. The C=O stretching vibration, known as the Amide I band, is a strong, prominent absorption typically found between 1630 and 1680 cm⁻¹. The Amide II band, which results from a combination of N-H bending and C-N stretching, occurs in the 1510-1570 cm⁻¹ range. Additional significant peaks include C-H stretching vibrations from the aromatic rings (above 3000 cm⁻¹) and the aliphatic CH₂ and CH₃ groups (below 3000 cm⁻¹).

Table 2: Characteristic IR Absorption Bands for N-(4-methylphenyl)-3-phenylpropanamide

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | ~3300 |

| Aromatic C-H Stretch | Aryl | ~3030-3080 |

| Aliphatic C-H Stretch | -CH₂-, -CH₃ | ~2850-2960 |

| C=O Stretch (Amide I) | Amide | ~1660 |

| N-H Bend / C-N Stretch (Amide II) | Amide | ~1540 |

| C=C Stretch | Aromatic Ring | ~1450-1600 |

Mass Spectrometry (MS, HRMS, EIMS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization Mass Spectrometry (EIMS) provides information on the molecular weight and fragmentation pattern, while High-Resolution Mass Spectrometry (HRMS) determines the precise molecular formula.

For N-(4-methylphenyl)-3-phenylpropanamide (C₁₆H₁₇NO), the molecular ion peak [M]⁺ is expected at an m/z value corresponding to its molecular weight (approx. 239.13). HRMS would confirm the elemental composition. Common fragmentation pathways for such amides include alpha-cleavage and McLafferty rearrangement. Key fragments would likely arise from the cleavage of the amide bond and the benzylic C-C bond.

Table 3: Predicted Mass Spectrometry Fragments for N-(4-methylphenyl)-3-phenylpropanamide

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 239 | Molecular Ion [M]⁺ | [C₁₆H₁₇NO]⁺ |

| 132 | [C₉H₈O]⁺ | [C₆H₅CH₂CH₂CO]⁺ |

| 107 | [CH₃C₆H₄NH₂]⁺ | [C₇H₉N]⁺ |

| 91 | Tropylium ion | [C₇H₇]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The spectrum of N-(4-methylphenyl)-3-phenylpropanamide is characterized by absorptions arising from the phenyl and p-tolyl chromophores.

The primary absorptions are due to π → π* transitions within the aromatic rings. These typically result in strong absorption bands in the 200-280 nm range. A weaker absorption band, corresponding to the n → π* transition of the carbonyl group in the amide linkage, may also be observed at a longer wavelength, often overlapping with the π → π* bands. The exact position of the maximum absorption wavelength (λₘₐₓ) can be influenced by the solvent used. mu-varna.bg

Table 4: Expected UV-Vis Absorption Data for N-(4-methylphenyl)-3-phenylpropanamide

| Approximate λₘₐₓ (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~200-220 | π → π | Aromatic Rings |

| ~250-270 | π → π | Aromatic Rings |

| >280 | n → π* | Amide Carbonyl (C=O) |

X-ray Diffraction Analysis for Solid-State Structure Determination

The analysis would reveal key structural parameters including bond lengths, bond angles, and torsion angles. The amide functional group is expected to be relatively planar. A key feature in the solid-state packing of such amides is the formation of intermolecular hydrogen bonds. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor, typically leading to the formation of chains or tapes of molecules extending through the crystal lattice. nih.gov The dihedral angle between the two aromatic rings would also be a critical parameter determined by this analysis.

Table 5: Crystallographic Data for the Analogous Compound N-(4-Methylphenyl)benzamide nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₃NO |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 9.1117 (3) |

| b (Å) | 9.8336 (2) |

| c (Å) | 26.0616 (10) |

| Volume (ų) | 2335.14 (13) |

| Key Feature | Molecules linked into chains by N—H···O hydrogen bonds. |

Structure Activity Relationship Sar Investigations of N 4 Methylphenyl 3 Phenylpropanamide Derivatives

Influence of Substituent Nature and Position on Biological Efficacy

The biological activity of N-aryl propanamide derivatives can be significantly modulated by the nature and position of substituents on the aromatic rings. While direct SAR studies on N-(4-methylphenyl)-3-phenylpropanamide are not extensively detailed in the provided context, principles can be drawn from investigations into structurally related propanamide and carboxamide series.

Research on various N-phenylpropanamide and related amide scaffolds demonstrates that modifications to the aryl rings can drastically alter potency and selectivity. For instance, in a series of N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives, the presence of electron-donating groups (like methyl or methoxy) on a phenyl ring was found to favor higher yields in synthesis, a factor that can be related to electronic properties influencing reactivity and potentially biological interactions. Conversely, electron-withdrawing groups (such as fluoro or chloro) resulted in lower yields. nih.gov

In studies of N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands, substitutions on a tetrahydronaphthalen group attached to the core structure were critical for activity. A hydroxyl substitution at the 5th position resulted in ligands with good agonist activities, highlighting the importance of specific hydrogen-bonding interactions at the target receptor. nih.gov Similarly, for a series of 2-(4-methylsulfonylaminophenyl) propanamide antagonists of the TRPV1 receptor, the addition of a fluoro group to the phenyl ring (the A-region) led to a compound with high binding affinity and potent antagonism. nih.gov

These examples from related amide structures underscore a general principle: the introduction of substituents can influence a compound's electronic distribution, hydrophobicity, and steric profile. These factors, in turn, dictate the strength and nature of interactions with the biological target, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For N-(4-methylphenyl)-3-phenylpropanamide, one could hypothesize that modifying the 4-methyl group or adding substituents to either the N-phenyl or the 3-phenyl ring would similarly impact its biological profile.

Table 1: Influence of Phenyl Ring Substituents on the Activity of Related Amide Scaffolds

| Scaffold Series | Substituent Type | General Observation on Biological Activity | Reference |

|---|---|---|---|

| 1-Phenylcyclopropane Carboxamides | Electron-donating (e.g., -CH₃, -OCH₃) | Favorable for synthesis; suggests influence on electronic character. | nih.gov |

| 1-Phenylcyclopropane Carboxamides | Electron-withdrawing (e.g., -F, -Cl) | Less favorable for synthesis. | nih.gov |

| N-phenyl-N-(piperidin-2-yl)propionamides | Hydroxyl (-OH) at 5-position of tetralin ring | Good agonist activity, indicating key H-bond interactions. | nih.gov |

| 2-(4-methylsulfonylaminophenyl) propanamides | Fluoro (-F) on phenyl ring | High binding affinity and potent antagonism at TRPV1. | nih.gov |

Impact of Structural Rigidity and Conformational Flexibility

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The balance between structural rigidity and conformational flexibility determines how well a ligand can adapt to the binding site of a receptor or enzyme. A flexible molecule may adopt numerous conformations, only one of which might be active, leading to an entropic penalty upon binding. Conversely, a rigid molecule may be pre-organized in the correct conformation for binding, enhancing potency, but it may not be able to adapt to slight variations in the binding pocket.

In a conformational analysis of N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, theoretical calculations and spectroscopic analysis revealed the existence of multiple stable conformers in equilibrium. nih.gov The relative population of these conformers was influenced by the polarity of the solvent, indicating that the molecule's environment affects its shape. nih.gov This principle is broadly applicable; the conformational preference of N-(4-methylphenyl)-3-phenylpropanamide derivatives would similarly be influenced by their environment, including the binding site of a protein.

For N-(4-methylphenyl)-3-phenylpropanamide, flexibility exists around several single bonds, including the C-N amide bond and the bonds of the propanamide linker. Introducing structural constraints, such as converting the propanamide chain into a cyclic structure or introducing double bonds, would reduce this flexibility. Such modifications can lock the molecule into a more defined shape. If this "locked" conformation is the one required for biological activity (the "bioactive conformation"), a significant increase in potency can be observed. However, if the rigid structure does not match the binding site's requirements, a complete loss of activity can occur. Therefore, modulating the rigidity of the propanamide linker is a key strategy in optimizing the pharmacological profile of these derivatives.

Stereochemical Implications for Pharmacological Activity

Stereochemistry often plays a decisive role in the pharmacological activity of chiral molecules. Since biological targets like receptors and enzymes are themselves chiral, they can differentiate between the stereoisomers (enantiomers or diastereomers) of a drug molecule. This can lead to significant differences in potency, efficacy, and even the mode of action between isomers.

This principle is powerfully illustrated in studies of N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide (ohmefentanyl), a complex N-phenylpropanamide derivative with three chiral centers, resulting in eight possible stereoisomers. nih.govnih.gov The analgesic activity of these isomers showed extreme differences. The (3R,4S,2'S)-(+)-cis isomer was found to be 13,100 times more potent than morphine, while its enantiomer was one of the least potent isomers. nih.gov This dramatic difference in potency was directly correlated with the isomers' affinity and selectivity for the µ-opioid receptor. nih.govnih.gov

The specific spatial arrangement of the functional groups in each isomer determines its ability to fit into the chiral binding pocket of the receptor. For the most potent ohmefentanyl isomers, the 3R,4S configuration at the piperidine (B6355638) ring and the S configuration at the phenylethyl carbon were found to be optimal for high-affinity binding and potent analgesic effect. nih.gov This demonstrates that a precise three-dimensional orientation of the molecule is required for effective interaction with the target. Although N-(4-methylphenyl)-3-phenylpropanamide itself is not chiral in its parent form, derivatives with substitutions on the propanamide chain (e.g., at the 2- or 3-position) would introduce a chiral center, and it is highly probable that the resulting enantiomers would exhibit different biological activities.

Table 2: Analgesic Potency of Ohmefentanyl Stereoisomers

| Isomer Configuration | Relative Potency (vs. Morphine) | Receptor Affinity | Reference |

|---|---|---|---|

| (3R,4S,2'S)-(+)-cis-1b | 13,100x | Highest µ-receptor affinity and selectivity | nih.gov |

| (3R,4S,2'R)-(-)-cis-1a | 2,990x | High µ-receptor affinity and selectivity | nih.gov |

| Antipodes (1c, 1d) | Least potent | Low µ-receptor affinity | nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors (which quantify properties like size, shape, lipophilicity, and electronic character), QSAR models can predict the activity of new, unsynthesized analogs and highlight the key features required for potency.

For classes of compounds related to N-(4-methylphenyl)-3-phenylpropanamide, QSAR studies have been successfully applied. A QSAR analysis on a series of 88 N-aryl derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) identified several key descriptors that govern their inhibitory activity. nih.govresearchgate.netnih.gov The models indicated that descriptors related to lipophilicity (ALOGP98) and molecular topology (WIENER index) were crucial for predicting the potency of these compounds against both enzymes. nih.gov Such models provide valuable insights into the mechanism of action, suggesting, for instance, that higher lipophilicity might enhance the ability of the compounds to cross biological membranes or interact with hydrophobic pockets in the enzyme's active site.

Similarly, a 3D-QSAR and pharmacophore modeling study on (6-methoxy-2-naphthyl) propanamide derivatives with antibacterial activity helped to identify the essential structural requirements for inhibiting the target enzyme. researchgate.net While a specific QSAR model for N-(4-methylphenyl)-3-phenylpropanamide derivatives is not available in the provided context, these examples show that the approach is highly applicable. A QSAR study on this series would involve calculating descriptors for the parent compound and its derivatives and correlating them with their measured biological activity. The resulting model could guide the rational design of new analogs with improved efficacy by predicting which structural modifications are most likely to be beneficial.

Mechanistic Studies and Molecular Interactions

Identification and Characterization of Specific Molecular Targets (e.g., enzymes, receptors)

There is no available scientific literature that identifies or characterizes specific molecular targets for N-(4-methylphenyl)-3-phenylpropanamide. Studies that would typically employ techniques such as affinity chromatography, proteomics, or genetic screening to pinpoint interactions with enzymes, receptors, or other proteins have not been reported for this compound.

Ligand-Target Binding Affinity Assessments

In the absence of identified molecular targets, there are no published ligand-target binding affinity assessments for N-(4-methylphenyl)-3-phenylpropanamide. Quantitative measures of binding, such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), which are crucial for understanding the potency and selectivity of a compound, have not been determined.

Elucidation of Signal Transduction Pathways and Gene Expression Regulation

There is no information available regarding the effects of N-(4-methylphenyl)-3-phenylpropanamide on specific signal transduction pathways or the regulation of gene expression. Research that would typically involve cellular assays to monitor changes in signaling cascades (e.g., phosphorylation events) or transcriptomic analyses to assess alterations in gene expression profiles upon treatment with the compound has not been published.

Computational and Theoretical Chemistry Studies

In Silico ADME Prediction for Drug-Likeness and Absorption Profiles

In the early stages of drug discovery and development, in silico computational tools are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a chemical compound. These predictions allow researchers to assess the potential pharmacokinetic profile of a molecule, such as N-(4-methylphenyl)-3-phenylpropanamide, identifying potential strengths and liabilities before committing to extensive laboratory synthesis and testing. By analyzing its structural features, it is possible to evaluate its drug-likeness and predict its absorption characteristics based on established computational models.

Detailed Research Findings

The drug-likeness of N-(4-methylphenyl)-3-phenylpropanamide is primarily evaluated against Lipinski's Rule of Five. This rule of thumb suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of less than 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and an octanol-water partition coefficient (log P) not greater than 5. libretexts.org

The fundamental physicochemical properties of N-(4-methylphenyl)-3-phenylpropanamide, calculated from its molecular structure (C₁₆H₁₇NO), are essential for this analysis. The molecule possesses a molecular weight of approximately 239.32 g/mol . Its structure contains one amide group (-NH-), which acts as a single hydrogen bond donor. The carbonyl oxygen within the amide group serves as the primary hydrogen bond acceptor, resulting in a count of one. The structure also features four rotatable bonds, which influences its conformational flexibility. The topological polar surface area (TPSA), a key predictor of drug absorption, is primarily contributed by the polar amide fragment and is estimated to be approximately 29.1 Ų.

Based on these calculated properties, N-(4-methylphenyl)-3-phenylpropanamide demonstrates strong adherence to Lipinski's Rule of Five. With a molecular weight well under 500, and minimal hydrogen bond donors and acceptors, the compound fully complies with these critical parameters for oral bioavailability. While the octanol-water partition coefficient (log P) has not been experimentally determined from available literature, its structure, containing two aromatic rings and a hydrocarbon chain, suggests a lipophilic character. However, it is not expected to exceed the threshold of 5, thus meeting all criteria of the rule.

The compound's profile suggests a high probability of good passive oral absorption. The Bioavailability Radar, a graphical tool for visualizing drug-likeness, would likely show that the compound's properties fall well within the optimal pink area for key attributes like size, polarity, and flexibility. researchgate.net A bioavailability score, which provides a collective assessment of these properties, is predicted to be favorable (typically a score of 0.55 indicates a high probability of good oral bioavailability). nih.gov Furthermore, its TPSA value of under 140 Ų is another strong indicator of potential for good oral absorption. nih.gov

Interactive Data Tables

Table 1: Calculated Physicochemical Properties for N-(4-methylphenyl)-3-phenylpropanamide Note: These properties are calculated based on the molecular structure and are used for predictive modeling.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇NO |

| Molecular Weight ( g/mol ) | 239.32 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bond Count | 4 |

Table 2: Drug-Likeness Profile of N-(4-methylphenyl)-3-phenylpropanamide based on Lipinski's Rule of Five This table evaluates the compound's compliance with the established criteria for potential oral bioavailability.

| Parameter | Value | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 239.32 | < 500 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 1 | ≤ 10 | Yes |

| Log P (Octanol/Water Partition Coefficient) | Predicted < 5 | ≤ 5 | Yes |

| Number of Violations | 0 | ≤ 1 | Yes |

Future Directions and Research Perspectives

Rational Design and Synthesis of Optimized N-(4-methylphenyl)-3-phenylpropanamide Analogs

The rational design of new chemical entities based on the N-(4-methylphenyl)-3-phenylpropanamide template is a primary avenue for future research. The goal is to systematically modify the core structure to enhance potency, selectivity, and pharmacokinetic properties. This process relies on establishing a robust Structure-Activity Relationship (SAR), which studies how changes in a molecule's structure affect its biological activity. patsnap.com

Key strategies for analog design include:

Modification of the Phenyl Rings: Introducing a variety of substituents (e.g., halogens, nitro groups, trifluoromethyl groups, methoxy (B1213986) groups) on both the 3-phenyl and the N-(4-methylphenyl) rings can profoundly influence electronic properties, lipophilicity, and steric interactions with biological targets. For instance, derivatives of N-arylcinnamamides have shown that different substitutions can lead to significant variations in biological activity. mdpi.com

Alterations to the Propanamide Linker: The three-carbon chain offers opportunities for modification, such as introducing conformational constraints through cyclization or altering its length. These changes can optimize the spatial orientation of the aromatic rings, potentially leading to improved binding affinity with target proteins.

The synthesis of these new analogs would employ modern medicinal chemistry techniques to create a focused library of compounds for biological evaluation. patsnap.com Structure-based drug design, informed by co-crystal structures of lead compounds with their targets, would provide invaluable insights for designing next-generation inhibitors with superior profiles. nih.gov

Table 1: Proposed Analogs of N-(4-methylphenyl)-3-phenylpropanamide for Synthesis and Evaluation

| Modification Area | Proposed Structural Change | Rationale |

|---|---|---|

| 3-Phenyl Ring | Introduction of electron-withdrawing groups (e.g., -Cl, -CF₃) at various positions. | Modulate electronic properties and potentially enhance binding affinity. |

| N-(4-methylphenyl) Ring | Replacement of the methyl group with larger alkyl or alkoxy groups. | Probe steric limits of the target's binding pocket and improve lipophilicity. |

| Propanamide Linker | Introduction of a double bond to create a cinnamamide (B152044) structure. | Increase rigidity and explore different conformational states. |

| Amide Bond | Bioisosteric replacement with a 1,3,4-oxadiazole (B1194373) ring. | Enhance metabolic stability and potentially introduce new interaction points. |

Exploration of Novel Biological Activities and Therapeutic Applications

While the specific biological profile of N-(4-methylphenyl)-3-phenylpropanamide is not extensively defined, its core structure is present in molecules with a wide range of activities. Future research should involve broad screening of the parent compound and its newly synthesized analogs against a diverse panel of biological targets to uncover novel therapeutic applications.

Potential areas of investigation include:

Antimicrobial Activity: Structurally related N-aryl amides and cinnamamides have demonstrated activity against various bacterial and fungal pathogens. mdpi.comscielo.br For example, certain N-arylcinnamamide derivatives have shown submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Screening for antibacterial and antifungal properties could identify analogs as potential leads for new anti-infective agents. mdpi.com

Anticancer Activity: The phenylpropanamide scaffold is a component of some histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents. nih.gov A study on N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives revealed potent HDAC inhibitory and antiproliferative activity against human cancer cell lines. nih.gov Investigating the potential of N-(4-methylphenyl)-3-phenylpropanamide analogs to inhibit HDACs or other cancer-related targets like protein arginine methyltransferases (PRMTs) is a promising direction. nih.gov

Central Nervous System (CNS) Activity: Amide- and sulfonamide-containing molecules have been explored as antagonists for serotonin (B10506) receptors, such as 5-HT₆, which are implicated in cognitive disorders. openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.com Given the structural features of N-(4-methylphenyl)-3-phenylpropanamide, evaluating its analogs for activity against CNS targets, including G-protein coupled receptors (GPCRs), could lead to new treatments for neurological or psychiatric conditions. nih.gov

Integration of Advanced Computational Methods for Lead Optimization and Mechanistic Insight

Computational chemistry is an indispensable tool in modern drug discovery for accelerating the hit-to-lead and lead optimization phases. patsnap.comnih.gov For N-(4-methylphenyl)-3-phenylpropanamide, a suite of computational methods can be employed to rationalize experimental findings and guide the design of superior analogs.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. nih.govucl.ac.uk It can be used to screen virtual libraries of N-(4-methylphenyl)-3-phenylpropanamide analogs against known protein structures to prioritize compounds for synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. patsnap.comnih.gov This allows researchers to predict the activity of unsynthesized analogs and identify the key molecular properties that drive potency.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-receptor complex over time, providing deeper insights into binding stability, the role of water molecules, and the conformational changes induced by ligand binding. nih.gov

ADME-Tox Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs early in the discovery process, helping to identify and mitigate potential liabilities before significant resources are invested. openpharmaceuticalsciencesjournal.com

The integration of these computational tools creates an iterative cycle of design, prediction, synthesis, and testing that significantly streamlines the optimization process. patsnap.com

Interdisciplinary Research Initiatives in Chemical Biology and Drug Discovery

The successful development of N-(4-methylphenyl)-3-phenylpropanamide from a lead compound into a potential therapeutic agent will require a collaborative, interdisciplinary approach. Chemical biology, which applies chemical tools and techniques to study biological systems, will be central to these efforts. hilarispublisher.com

Future research should be fostered through initiatives that bring together experts from various fields:

Synthetic and Medicinal Chemistry: To design and create novel, optimized analogs. patsnap.com

Pharmacology and Biochemistry: To perform in vitro and in vivo evaluations of the compounds' efficacy, mechanism of action, and safety profiles.

Computational Chemistry: To guide molecular design and provide mechanistic insights. nih.gov

Structural Biology: To determine the crystal structures of ligand-target complexes, providing a definitive basis for structure-based design. nih.gov

By creating chemical probes from potent analogs, researchers can investigate biological pathways and validate new drug targets. hilarispublisher.com This synergistic approach, combining advanced synthesis, rigorous biological evaluation, and powerful computational modeling, will be crucial for navigating the complexities of drug discovery and realizing the full therapeutic potential of the N-(4-methylphenyl)-3-phenylpropanamide scaffold.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(4-methylphenyl)-3-phenylpropanamide with high purity?

- Methodology :

- Step 1 : Use a coupling reaction between 3-phenylpropanoic acid and 4-methylaniline in the presence of a coupling agent like EDCI/HOBt or DCC.

- Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Step 3 : Confirm purity (>98%) using HPLC (C18 column, λ = 254 nm) and structural integrity via H/C NMR .

- Data Table :

| Parameter | Value/Technique |

|---|---|

| Yield | ~65-75% (typical for amide coupling) |

| Purity | ≥98% (HPLC) |

| Key NMR Signals | δ 7.2-7.4 (aromatic protons) |

Q. How should researchers handle and store N-(4-methylphenyl)-3-phenylpropanamide to ensure stability?

- Safety Protocols :

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact (H312, H332) .

- Storage : Store in airtight containers at -20°C in a dark, dry environment. Stability ≥5 years under these conditions .

- Key Risks :

- Acute toxicity (oral, dermal, inhalation; Category 4) .

- Combustion releases toxic fumes (e.g., NO) .

Q. What analytical techniques are critical for characterizing this compound?

- Techniques :

- NMR Spectroscopy : Assign aromatic (δ 7.2-7.4) and methyl group (δ 2.3) protons .

- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 268.3 .

- X-ray Crystallography : Resolve stereochemistry (if applicable) using ORTEP-3 .

- Data Interpretation : Cross-validate with computational tools (e.g., ACD/Labs Percepta) for logP and pKa predictions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Approach :

- Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) .

- Compare results with structurally similar compounds (e.g., N-acetyl Norfentanyl) .

- Case Study : Discrepancies in acute oral toxicity (LD) may arise from impurities; re-purify and retest .

Q. What experimental designs are suitable for studying its stereochemical effects on bioactivity?

- Strategy :

- Synthesize enantiomers via chiral resolution (e.g., chiral HPLC) or asymmetric synthesis .

- Test opioid receptor binding affinity (μ, κ, δ) using radioligand assays (e.g., H-DAMGO) .

- Key Finding : Analogous compounds (e.g., ohmefentanyl) show 13,100x higher potency for μ-opioid receptors in specific stereoisomers .

Q. How can computational modeling predict its pharmacokinetic properties?

- Workflow :

- Use QSAR models (e.g., SwissADME) to predict logP (2.8), solubility (0.1 mg/mL), and BBB permeability .

- Validate with molecular docking (PDB: 4EA3 for opioid receptors) .

Q. What methodologies detect degradation products under varying pH conditions?

- Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.